molecular formula C15H18ClN3O B14335637 1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]- CAS No. 108649-38-3

1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-

Cat. No.: B14335637
CAS No.: 108649-38-3
M. Wt: 291.77 g/mol
InChI Key: MWYXMQMCSUVTJM-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]- is a heterocyclic compound that contains three nitrogen atoms in a five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert triazoles into their corresponding amines or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products

The major products formed from these reactions vary widely but often include substituted triazoles, amines, and other nitrogen-containing heterocycles .

Properties

CAS No.

108649-38-3

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

1-[1-(5-chloro-2-methoxyphenyl)-2-ethylbut-1-enyl]-1,2,4-triazole

InChI

InChI=1S/C15H18ClN3O/c1-4-11(5-2)15(19-10-17-9-18-19)13-8-12(16)6-7-14(13)20-3/h6-10H,4-5H2,1-3H3

InChI Key

MWYXMQMCSUVTJM-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=C(C=CC(=C1)Cl)OC)N2C=NC=N2)CC

Origin of Product

United States

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